molecular formula C10H14NO5P B155292 Diethyl(4-nitrophenyl)phosphonate CAS No. 1754-42-3

Diethyl(4-nitrophenyl)phosphonate

Cat. No.: B155292
CAS No.: 1754-42-3
M. Wt: 259.2 g/mol
InChI Key: AWAKGNAIMIGBNG-UHFFFAOYSA-N
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Description

Diethyl(4-nitrophenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 4-nitrophenyl ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and materials science. It is known for its role as an intermediate in the synthesis of other chemical compounds and its potential use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(4-nitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 4-nitrobenzyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Solvent: A suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-nitrophenyl)phosphonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and 4-nitrophenol.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form diethyl(4-aminophenyl)phosphonate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, solvent such as ethanol.

    Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired substitution.

Major Products

    Hydrolysis: 4-Nitrophenol and diethyl phosphonic acid.

    Reduction: Diethyl(4-aminophenyl)phosphonate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Diethyl(4-nitrophenyl)phosphonate has a wide range of applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in studies related to enzyme inhibition and as a model compound for understanding the behavior of organophosphorus compounds in biological systems.

    Medicinal Chemistry: Research into potential therapeutic applications, including the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of diethyl(4-nitrophenyl)phosphonate depends on the specific reaction or application. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the phosphonate ester bond. In reduction reactions, the nitro group is reduced to an amine group through the transfer of hydrogen atoms.

Comparison with Similar Compounds

Diethyl(4-nitrophenyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl(4-aminophenyl)phosphonate: Similar structure but with an amino group instead of a nitro group.

    Diethyl(4-methoxyphenyl)phosphonate: Contains a methoxy group instead of a nitro group.

    Diethyl(4-chlorophenyl)phosphonate: Features a chlorine atom in place of the nitro group.

Uniqueness

The presence of the nitro group in this compound imparts unique reactivity and properties, making it distinct from its analogs. The nitro group can participate in various chemical transformations, providing versatility in synthetic applications.

Conclusion

This compound is a versatile organophosphorus compound with significant applications in organic synthesis, materials science, and biological research. Its unique chemical properties and reactivity make it a valuable compound for various scientific endeavors.

Properties

IUPAC Name

1-diethoxyphosphoryl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAKGNAIMIGBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301109
Record name diethyl(4-nitrophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-42-3
Record name NSC141176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(4-nitrophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of diethyl phosphonate (3.02 g, 21.88 mmol, 1.10 equiv) in toluene (10 mL), Pd(PPh3)4 (1.15 g, 1.00 mmol, 0.05 equiv), TEA (2.21 g, 21.88 mmol, 1.10 equiv), 1-bromo-4-nitrobenzene (4 g, 19.90 mmol, 1.00 equiv). The resulting solution was stirred for 15 h at 90° C. The solids were filtered out and the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:2). This resulted in 3.53 g (68%) of diethyl 4-nitrophenylphosphonate as a yellow liquid.
Quantity
3.02 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.15 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-nitrobenzene (400 mg, 2.00 mmol), tetrakis(triphenylphosphine)palladium(0) (120 mg, 0.20 mmol) and cesium carbonate (734 mg, 2.2 mmol) in a 30 mL microwave vial was purged and backfilled with nitrogen. Tetrahydrofuran (20 mL) was added followed by diethyl phosphite (0.360 mL, 2.8 mmol). The mixture was vortexed, then microwaved for 45 minutes at 120° C. Reaction was repeated three times to achieve total scale then the combined reaction mixtures were purified via chromatography (120 g silica gel 5%->75% ethyl acetate in hexane). (4-Nitro-phenyl)-phosphonic acid diethyl ester isolated as a light yellow oil (969 mg, 47%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.35 (d, J=8.0 Hz, 2H), 7.16 (s, 1H), 5.93 (s, 2H), 3.40 (s, 4H), 2.36 (s, 4H), 2.20 (s, 3H), 8.05-7.95 (m, 2H), 4.09 (m, 4H), 1.25 (t, J=13.8, 7.4 Hz, 6H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Name
Yield
47%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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